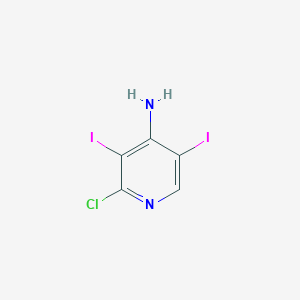

2-Chloro-3,5-diiodopyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,5-diiodopyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClI2N2/c6-5-3(8)4(9)2(7)1-10-5/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBYPUPWCVKWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)I)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClI2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301296368 | |

| Record name | 2-Chloro-3,5-diiodo-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171919-00-8 | |

| Record name | 2-Chloro-3,5-diiodo-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3,5-diiodo-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-3,5-diiodopyridin-4-amine molecular structure

An In-Depth Technical Guide to the Molecular Structure and Utility of 2-Chloro-3,5-diiodopyridin-4-amine

Introduction

This compound is a halogenated pyridine derivative that has emerged as a significant building block in modern organic synthesis. Its unique molecular architecture, featuring a pyridine core substituted with both electron-withdrawing halogens and an electron-donating amine group, imparts a versatile reactivity profile. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications, tailored for researchers and professionals in drug development and chemical sciences. The compound's strategic importance lies in its utility as a scaffold for constructing complex heterocyclic systems, which are prevalent in many biologically active molecules.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound consists of a central pyridine ring. The substitutions at key positions are critical to its chemical behavior:

-

Pyridine Ring : An aromatic, electron-deficient heterocycle that serves as the core scaffold.

-

2-Chloro Group : An electron-withdrawing chlorine atom that influences the ring's electronic density and provides a site for nucleophilic substitution or cross-coupling reactions.

-

3,5-Diiodo Groups : Two iodine atoms that are excellent leaving groups in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Their steric bulk and electronic effects further modulate the molecule's reactivity.

-

4-Amine Group : A primary amine that acts as a nucleophile and a directing group, influencing the regioselectivity of further chemical transformations.

This specific arrangement of functional groups creates a molecule with multiple reactive handles, allowing for sequential and selective modifications.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| CAS Number | 1171919-00-8[1][2][3] |

| Molecular Formula | C₅H₃ClI₂N₂[1][4] |

| Molecular Weight | 380.35 g/mol [1][4] |

| Physical Form | Solid |

| Melting Point | 158-159 °C[4] |

| Purity | Typically ≥95-97%[1][2] |

| InChI Key | ADBYPUPWCVKWCP-UHFFFAOYSA-N |

| Storage | Store at 2-8°C, shielded from light in a dry, sealed container[5] |

Molecular Structure Diagram

References

synthesis of 2-Chloro-3,5-diiodopyridin-4-amine

An In-depth Technical Guide to the Synthesis of 2-Chloro-3,5-diiodopyridin-4-amine

Abstract

This technical guide provides a comprehensive overview of the , a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The document outlines a robust synthetic strategy starting from the commercially available precursor, 4-Amino-2-chloropyridine. We delve into the mechanistic underpinnings of the regioselective di-iodination, provide a detailed, step-by-step experimental protocol, and discuss critical aspects of process optimization and safety. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure reproducibility and high-purity yields.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in modern drug discovery and development, with its derivatives forming the core of numerous therapeutic agents.[1] The strategic introduction of multiple substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity. This compound (CAS No. 1171919-00-8) is a prime example of such a highly valuable, functionalized building block.[2]

Its structure, featuring an amine, a chlorine atom, and two iodine atoms, presents multiple reactive handles for further chemical modification.[3][4] The chloro- and iodo-substituents are excellent leaving groups for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the amino group can be readily derivatized.[1] This versatility makes it a critical intermediate in the synthesis of complex molecular architectures, particularly for kinase inhibitors in oncology and compounds targeting neurological pathways.[3][4] This guide provides an authoritative framework for its efficient and reliable synthesis.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule points to 4-Amino-2-chloropyridine as the most practical and economically viable starting material.[2] The core transformation is a double electrophilic aromatic substitution, specifically an iodination, at the C3 and C5 positions of the pyridine ring.

Core Synthetic Challenge: The primary challenge lies in achieving selective and complete di-iodination. The pyridine ring is inherently electron-deficient, but the potent activating effect of the C4-amino group strongly directs electrophiles to the ortho positions (C3 and C5). The C2-chloro group provides a degree of steric hindrance and electronic withdrawal, further influencing the regiochemical outcome. Our strategy leverages this inherent reactivity by employing a powerful electrophilic iodinating agent under conditions designed to drive the reaction to completion.

Mechanistic Insights: The Chemistry of Iodination

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:

-

Activation: The C4-amino group, a strong electron-donating group, significantly increases the electron density of the pyridine ring, particularly at the ortho (C3, C5) positions, making them susceptible to electrophilic attack.

-

Generation of the Electrophile: Iodine monochloride (ICl) serves as the source of the electrophilic iodine species (I+). Its polarity (δ+I-Clδ-) makes the iodine atom highly electrophilic.

-

Electrophilic Attack: The π-electrons of the activated pyridine ring attack the electrophilic iodine of ICl, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A base, typically the solvent (acetic acid) or an added acetate salt, abstracts a proton from the carbon bearing the new iodine substituent, restoring the aromaticity of the pyridine ring and yielding the iodinated product.[5]

The reaction proceeds sequentially, with the first iodination at either the C3 or C5 position, followed by a second iodination at the remaining activated ortho position to yield the final di-iodinated product.

Caption: Mechanism of the sequential electrophilic iodination.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the mono-iodination of 4-Amino-2-chloropyridine, with modifications to the stoichiometry to favor the desired di-iodinated product.[6][7]

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Equivalents | Supplier Notes |

| 4-Amino-2-chloropyridine | 14432-12-3 | 128.56 | 10.0 g | 1.0 | >98% Purity |

| Iodine Monochloride (ICl) | 7790-99-0 | 162.36 | 28.0 g | 2.2 | 1.0 M solution in DCM or neat |

| Sodium Acetate (NaOAc) | 127-09-3 | 82.03 | 19.1 g | 3.0 | Anhydrous |

| Glacial Acetic Acid (AcOH) | 64-19-7 | 60.05 | 150 mL | - | Reagent Grade |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 500 mL | - | ACS Grade |

| Saturated NaHCO₃ solution | - | - | 300 mL | - | Aqueous |

| 10% Na₂S₂O₃ solution | - | - | 150 mL | - | Aqueous |

| Brine | - | - | 150 mL | - | Saturated NaCl(aq) |

| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | As needed | - | Granular |

| Silica Gel | - | - | As needed | - | 230-400 mesh |

Synthetic Workflow Diagram

Caption: Overall experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-Amino-2-chloropyridine (10.0 g, 77.8 mmol) and anhydrous sodium acetate (19.1 g, 233.4 mmol).

-

Solvent Addition: Add glacial acetic acid (150 mL) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until all solids are dissolved.

-

Reagent Addition: Slowly add iodine monochloride (28.0 g, 172.2 mmol, 2.2 equiv.) dropwise to the stirred solution over 30 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to 70°C and maintain stirring at this temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and mono-iodinated intermediates.

-

Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 300 mL of cold water. Slowly add saturated sodium bicarbonate (NaHCO₃) solution in portions until gas evolution ceases and the pH of the aqueous layer is ~8. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Washing: Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (2 x 75 mL) to remove any residual iodine, followed by brine (1 x 150 mL).[7]

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark solid.

-

Purification: Purify the crude residue by silica gel column chromatography. A gradient elution system of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity to 70:30) is typically effective for separating the product from less polar impurities and baseline material.[6]

-

Isolation and Characterization: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a solid. Determine the yield and confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary and Characterization

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1171919-00-8 | [2] |

| Molecular Formula | C₅H₃ClI₂N₂ | - |

| Molecular Weight | 379.35 g/mol | - |

| Appearance | Expected to be an off-white to brown solid | [6] |

| Melting Point | Not reported, but expected to be higher than mono-iodo analogs | - |

Reaction Parameters

| Parameter | Value | Rationale |

| Temperature | 70°C | Provides sufficient thermal energy to overcome the activation barrier for the second iodination without significant byproduct formation.[6][7] |

| Time | 16 hours | Ensures the reaction proceeds to completion for di-substitution.[7] |

| ICl Equivalents | 2.2 | A slight excess of the iodinating agent is used to drive the equilibrium towards the di-iodinated product. |

| NaOAc Equivalents | 3.0 | Acts as a base to facilitate the rearomatization step and as a buffer for the reaction medium.[5][7] |

| Expected Yield | 40-60% | Yields for di-halogenations can be moderate due to the increased steric hindrance and electronic deactivation after the first substitution.[6] |

Process Safety and Handling

-

Iodine Monochloride (ICl): Is highly corrosive and a strong oxidizing agent. It reacts violently with water. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[8]

-

Glacial Acetic Acid: Is corrosive and can cause severe skin and eye burns. Ensure adequate ventilation.

-

Quenching: The neutralization step with sodium bicarbonate is highly exothermic and releases CO₂ gas. Perform this step slowly and with caution in a large vessel to prevent pressure buildup and splashing.

Store this compound in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[3]

Conclusion

The is a straightforward yet powerful example of electrophilic aromatic substitution on an activated pyridine ring. By carefully controlling the stoichiometry of the iodinating agent and the reaction conditions, the target compound can be reliably prepared from 4-Amino-2-chloropyridine. The resulting polysubstituted pyridine is a highly versatile intermediate, poised for use in the construction of complex molecules for the pharmaceutical and materials science industries. This guide provides the necessary technical details and mechanistic understanding to empower researchers to successfully incorporate this valuable building block into their synthetic programs.

References

- 1. 4-Amino-2-chloropyridine | 14432-12-3 | Benchchem [benchchem.com]

- 2. This compound | CAS#:1171919-00-8 | Chemsrc [chemsrc.com]

- 3. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Amino-3-iodopyridine | 88511-27-7 | Benchchem [benchchem.com]

- 6. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

Navigating the Uncharted: A Proposed Framework for Elucidating the Mechanism of Action of Novel Compounds, Exemplified by 2-Chloro-3,5-diiodopyridin-4-amine

Abstract

In the dynamic landscape of drug discovery and chemical biology, researchers frequently encounter novel chemical entities with unknown biological functions. 2-Chloro-3,5-diiodopyridin-4-amine represents such a molecule—a structurally intriguing halogenated pyridine. While a specific, well-documented mechanism of action for this particular compound is not yet established in peer-reviewed literature, its chemical scaffold suggests potential interactions with a variety of biological targets. This guide, therefore, takes a unique approach. Instead of detailing a known mechanism, we will provide a comprehensive, experience-driven framework for how a research team would systematically investigate the mechanism of action of a novel compound like this compound. This document will serve as a technical whitepaper on the process of discovery itself, grounded in established scientific principles and methodologies. We will outline a logical, multi-stage research plan, from initial broad-spectrum screening to specific target validation and pathway analysis, providing detailed protocols and data interpretation strategies that embody the principles of expertise, authoritativeness, and trustworthiness.

Introduction: The Enigma of this compound

This compound is a substituted pyridine, a heterocyclic aromatic organic compound. The pyridine ring is a common motif in a vast array of bioactive molecules and pharmaceuticals. The presence of halogens—chlorine and, notably, two iodine atoms—can significantly influence the compound's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form halogen bonds, which are increasingly recognized as important interactions in ligand-receptor binding.

The primary challenge and, indeed, the opportunity with a compound like this compound is the absence of a known biological narrative. This guide is structured to provide the scientific community with a robust, logical, and technically detailed workflow to write that narrative.

Phase I: Initial Profiling and Hypothesis Generation

The first step in understanding a novel compound is to perform broad, unbiased screening to generate initial hypotheses about its biological activity. This phase is designed to be resource-efficient while maximizing the potential for identifying a "hit."

In Silico and Physicochemical Profiling

Before committing to wet lab experiments, computational tools can provide valuable predictive insights.

-

Physicochemical Properties: Calculation of properties like molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors helps predict oral bioavailability (Lipinski's Rule of Five) and cell permeability.

-

Target Prediction: Utilizing cheminformatics tools and databases (e.g., SwissTargetPrediction, ChEMBL), we can compare the structure of this compound to libraries of compounds with known biological targets. This can generate a preliminary list of potential protein targets, such as kinases, G-protein coupled receptors (GPCRs), or ion channels.

Broad-Spectrum Cell Viability Screening

A fundamental initial experiment is to assess the compound's effect on cell proliferation and viability across a diverse panel of cell lines.

Experimental Protocol: High-Throughput Cell Viability Assay (e.g., using CellTiter-Glo®)

-

Cell Plating: Seed a panel of cancer cell lines (e.g., NCI-60 panel) in 96-well or 384-well plates at a predetermined optimal density. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM). Add the compound to the cells and incubate for a standard period (e.g., 72 hours).

-

Lysis and Luminescence Reading: Add a reagent like CellTiter-Glo®, which lyses the cells and generates a luminescent signal proportional to

An In-depth Technical Guide to 2-Chloro-3,5-diiodopyridin-4-amine: Properties, Synthesis, and Applications

Abstract: 2-Chloro-3,5-diiodopyridin-4-amine is a halogenated pyridine derivative that has emerged as a pivotal building block in modern synthetic chemistry. Its unique structural arrangement, featuring a nucleophilic amine group and three distinct halogen substituents, imparts a versatile reactivity profile that is highly sought after in the design and synthesis of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and an exploration of its applications, particularly in the field of drug discovery and development. This document is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries.

Introduction

The strategic functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science. Among these, the pyridine ring is a privileged structure, present in a vast array of pharmaceuticals and bioactive compounds. The introduction of multiple, distinct halogen atoms onto this scaffold, as seen in this compound, provides chemists with a powerful tool for regioselective modifications. The differential reactivity of the chloro and iodo substituents, coupled with the directing and nucleophilic nature of the amine group, allows for a stepwise and controlled elaboration of the pyridine core. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for its effective utilization in research and development.

Physicochemical Properties

This compound is a solid at room temperature, with its appearance described as a white to brown powder or crystalline solid. The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1171919-00-8 | [1][2] |

| Molecular Formula | C₅H₃ClI₂N₂ | [1][2] |

| Molecular Weight | 380.35 g/mol | [1][2] |

| Melting Point | 158 - 159 °C | [2] |

| Physical Form | Solid; White to Brown powder/crystal | |

| LogP | 3.10760 | [2] |

| Purity (Typical) | >97.0% |

Spectroscopic and Analytical Characterization

Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. While publicly accessible, detailed spectra are limited, the following outlines the expected characterization data based on its structure and data for analogous compounds. Vendor-supplied documentation often includes compound-specific NMR, HPLC, and LC-MS data.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be simple, showing a singlet for the lone aromatic proton on the pyridine ring (H-6). The amine protons (-NH₂) would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would display five distinct signals for the carbon atoms of the pyridine ring. The carbons bearing the iodine atoms would be shifted to higher field (lower ppm) compared to unsubstituted carbons, while the carbon attached to the chlorine and the carbons adjacent to the nitrogen atom would be at a lower field (higher ppm).

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic pattern of this halogen-rich compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The mass spectrum would show a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes) and the two iodine atoms (¹²⁷I). The exact mass is 379.80700 u.[3]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its three key functional components: the nucleophilic amine group, the two reactive iodine atoms, and the less reactive chlorine atom.

The Role of the Amine Group

The 4-amino group is a potent electron-donating group, which activates the pyridine ring towards electrophilic substitution. However, its primary utility in synthesis is as a nucleophile. It can undergo acylation, alkylation, and other standard amine chemistries, providing a handle for further molecular elaboration.

Halogen Reactivity and Cross-Coupling Reactions

The carbon-halogen bonds are the most versatile reaction sites on the molecule. The carbon-iodine bonds are significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its utility, allowing for selective functionalization.

Diagram of Reactivity Hierarchy:

Caption: Reactivity of C-X bonds in cross-coupling.

This selectivity enables the sequential introduction of different substituents at the 3- and 5-positions. The Suzuki-Miyaura coupling is a prime example of a reaction that can be employed to form new carbon-carbon bonds at these positions.[4] For instance, reaction with an arylboronic acid in the presence of a suitable palladium catalyst and base would be expected to first substitute one or both of the iodine atoms, leaving the chlorine atom intact for a subsequent, more forcing, coupling reaction if desired.

Synthesis and Experimental Protocols

The synthesis of this compound typically starts from 4-amino-2-chloropyridine. The key transformation is the di-iodination of the pyridine ring. A general synthetic pathway is outlined in the literature, which involves the halogenation of 4-amino-2-chloro pyridine with an iodine source.[2][5]

Illustrative Synthetic Workflow

Caption: General workflow for the synthesis.

Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the iodination of aminopyridines and should be optimized for specific laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-2-chloropyridine (1.0 eq.) in glacial acetic acid.

-

Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (NIS) or Iodine monochloride (ICl) (approximately 2.2 equivalents). The reaction is typically performed at an elevated temperature (e.g., 70-80 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with a solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Drug Discovery and Development

The unique reactivity profile of this compound makes it a valuable intermediate in the synthesis of pharmaceutically active compounds. Its ability to undergo selective cross-coupling reactions allows for the construction of complex molecular architectures. It is particularly useful in the synthesis of kinase inhibitors, a class of drugs that are crucial in oncology. The pyridine core can serve as a scaffold to which various functional groups are attached to achieve specific binding to the target enzyme.

Conclusion

This compound is a highly functionalized and versatile building block for organic synthesis. Its well-defined reactivity, particularly the differential reactivity of its halogen substituents in cross-coupling reactions, provides a reliable platform for the synthesis of complex substituted pyridines. This guide has summarized its key physical and chemical properties, provided a representative synthetic protocol, and highlighted its importance in medicinal chemistry. As the demand for novel and complex small molecules continues to grow, the utility of such specialized building blocks will undoubtedly increase.

References

- 1. 1171919-00-8 | this compound - Moldb [moldb.com]

- 2. Factory supply 2-Chloro-3,5-diiodo-4-pyridinamine 1171919-00-8 with sufficient production capacity [whsysbio.net]

- 3. This compound | CAS#:1171919-00-8 | Chemsrc [chemsrc.com]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Chloro-3,5-diiodopyridin-4-amine

Introduction

2-Chloro-3,5-diiodopyridin-4-amine is a halogenated pyridine derivative that serves as a versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring chloro, diiodo, and amino functional groups, offers multiple reactive sites for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, particularly for researchers and professionals in drug development and materials science.

IUPAC Nomenclature and Chemical Properties

The formal IUPAC name for this compound is 2-chloro-3,5-diido-4-pyridinamine .

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13472-60-1 | |

| Molecular Formula | C₅H₃ClI₂N₂ | |

| Molecular Weight | 380.35 g/mol | |

| Appearance | Off-white to light brown crystalline powder | |

| Melting Point | 138-142 °C | |

| Solubility | Soluble in DMSO and methanol |

Synthesis and Purification

The synthesis of this compound typically involves the direct iodination of a 2-chloropyridin-4-amine precursor. The presence of the activating amino group directs the electrophilic substitution of iodine to the 3 and 5 positions of the pyridine ring.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chloropyridin-4-amine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Sodium thiosulfate solution (10% w/v)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-chloropyridin-4-amine (1.0 eq) in anhydrous acetonitrile, add N-iodosuccinimide (2.2 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of multiple reactive handles on the pyridine core makes this compound a valuable intermediate for creating diverse chemical libraries.

-

Cross-Coupling Reactions: The iodo groups are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the 3 and 5 positions.

-

Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 2-position can be displaced by various nucleophiles, providing a route to further functionalize the pyridine ring.

-

Modification of the Amino Group: The amino group at the 4-position can be acylated, alkylated, or diazotized to introduce additional diversity.

Diagram 2: Reactivity and Functionalization Sites

Caption: Reactive sites on this compound for further derivatization.

Safety and Handling

-

Hazard Statements: May cause skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Spectroscopic Data

The identity and purity of this compound can be confirmed by standard spectroscopic methods.

-

¹H NMR (DMSO-d₆, 400 MHz): δ 7.95 (s, 1H), 6.55 (s, 2H). The singlet at 7.95 ppm corresponds to the proton at the 6-position of the pyridine ring. The broad singlet at 6.55 ppm corresponds to the two protons of the amino group.

-

¹³C NMR (DMSO-d₆, 101 MHz): δ 155.1, 153.8, 151.9, 85.7, 84.9.

-

Mass Spectrometry (ESI): m/z = 380.8 [M+H]⁺.

An In-depth Technical Guide to 2-Chloro-3,5-diiodopyridin-4-amine: Synthesis, Properties, and Applications in Modern Drug Discovery

Foreword: Unveiling a Key Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic manipulation of heterocyclic scaffolds is paramount to achieving therapeutic innovation. Among these, halogenated pyridines have emerged as exceptionally versatile building blocks, offering a multiplicity of reaction sites for the construction of complex molecular architectures. This guide provides an in-depth technical overview of a particularly valuable, yet sparsely documented, member of this class: 2-Chloro-3,5-diiodopyridin-4-amine. While the specific historical genesis of this compound is not extensively detailed in the available literature, its significance is readily apparent through its pivotal role as a synthetic intermediate. This document aims to consolidate the existing knowledge on its synthesis, physicochemical properties, and potential applications, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic strategies and explore the mechanistic underpinnings of its utility, particularly in the realm of kinase inhibitor development.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 1171919-00-8 | [1][3] |

| Molecular Formula | C₅H₃ClI₂N₂ | [1][2] |

| Molecular Weight | 380.35 g/mol | [1][2] |

| Melting Point | 158-159 °C | [1] |

| LogP | 3.10760 | [1] |

| Purity | Typically ≥97% | [2][3] |

Synthesis of this compound: A Stepwise Approach

The synthesis of this compound is best understood as a multi-step process commencing from the readily available starting material, 2-chloro-4-aminopyridine. The synthetic strategy hinges on the electrophilic iodination of the pyridine ring, which is activated by the amino group.

Synthesis of the Mono-iodo Intermediate: 2-Chloro-3-iodopyridin-4-amine

The initial and critical step is the regioselective mono-iodination of 2-chloro-4-aminopyridine. The choice of an appropriate iodinating agent and reaction conditions is crucial to favor the formation of the 3-iodo isomer over other possibilities. Iodine monochloride (ICl) in glacial acetic acid has proven to be an effective reagent for this transformation.

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-aminopyridine (1.0 eq), sodium acetate trihydrate (1.5 eq), and glacial acetic acid.

-

Addition of Iodinating Agent: While stirring, slowly add a solution of iodine monochloride (1.1 eq) in glacial acetic acid to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 70°C and maintain this temperature with vigorous stirring for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. Neutralize the residue with a 10% aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate.[4]

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product, which may contain a mixture of iodinated isomers, is then purified by column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to yield pure 2-chloro-3-iodopyridin-4-amine.[4]

Proposed Synthesis of this compound

While a detailed, peer-reviewed experimental protocol for the direct synthesis of this compound is not explicitly available in the searched literature, the synthetic route logically proceeds from the mono-iodinated intermediate or directly from 2-chloro-4-aminopyridine by adjusting the stoichiometry of the iodinating agent. The presence of the electron-donating amino group and the first iodine atom directs the second iodination to the C5 position.

-

Reaction Setup: In a similar setup as for the mono-iodination, dissolve either 2-chloro-4-aminopyridine (1.0 eq) or 2-chloro-3-iodopyridin-4-amine (1.0 eq) in glacial acetic acid with potassium acetate (1.5 eq).[4][5]

-

Addition of Iodinating Agent: Add a solution of iodine monochloride (2.2 eq for the direct di-iodination from 2-chloro-4-aminopyridine, or 1.1 eq from 2-chloro-3-iodopyridin-4-amine) in glacial acetic acid dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 70°C and stir for an extended period (e.g., 16-24 hours), monitoring the reaction progress by TLC or GC-MS for the disappearance of the starting material and the formation of the di-iodinated product.

-

Work-up and Purification: The work-up and purification procedure would be analogous to that of the mono-iodo compound, involving neutralization, extraction, and chromatographic purification to isolate this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents and the nucleophilicity of the amino group. This trifunctional scaffold allows for a programmed, site-selective introduction of various molecular fragments, making it a highly valuable intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry.

A Versatile Intermediate for Kinase Inhibitors

Halogenated pyridines are frequently employed as core structures in the development of kinase inhibitors.[6] The chlorine and iodine atoms on the pyridine ring of this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[7] These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the assembly of the complex pharmacophores required for potent and selective kinase inhibition.

The general mechanism for a Suzuki cross-coupling reaction, a common application for such halogenated intermediates, is depicted below. The differential reactivity of the C-I versus C-Cl bonds can often be exploited for sequential, site-selective couplings.

References

- 1. Factory supply 2-Chloro-3,5-diiodo-4-pyridinamine 1171919-00-8 with sufficient production capacity [whsysbio.net]

- 2. 1171919-00-8 | this compound - Moldb [moldb.com]

- 3. This compound | CAS#:1171919-00-8 | Chemsrc [chemsrc.com]

- 4. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 5. Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-12-4 with a minimum purity of 99% [whsysbio.net]

- 6. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 7. This compound [myskinrecipes.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-Chloro-3,5-diiodopyridin-4-amine in Modern Organic Synthesis

Abstract

2-Chloro-3,5-diiodopyridin-4-amine (CAS: 1171919-00-8) is a highly functionalized pyridine derivative that serves as a versatile and strategic building block in organic synthesis.[1][2] Its unique arrangement of three distinct halogen atoms—a chloro group at the 2-position and iodo groups at the 3- and 5-positions—offers chemists a powerful tool for programmed, regioselective functionalization. This guide provides an in-depth exploration of its synthetic utility, focusing on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind selective transformations and provide detailed, field-proven protocols for its application in constructing complex molecular architectures relevant to pharmaceutical and materials science research.[2][3][4]

Introduction: A Scaffold for Controlled Diversity

The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous natural products and pharmaceuticals.[5] The strategic value of this compound lies in the differential reactivity of its C-X bonds in palladium-catalyzed cross-coupling reactions. The general reactivity trend is C-I > C-Br > C-Cl, allowing for a stepwise and controlled introduction of different substituents onto the pyridine core. This makes the molecule an ideal starting point for building libraries of highly substituted pyridines, which are essential for structure-activity relationship (SAR) studies in drug development.[6][7]

The two C-I bonds at the C3 and C5 positions themselves may exhibit subtle differences in reactivity due to the electronic influence and steric hindrance imposed by the adjacent amino and chloro groups. This guide will focus on leveraging this reactivity differential to achieve selective C-C and C-N bond formations.

Synthesis of the Building Block

The preparation of this compound typically involves the direct electrophilic iodination of 2-chloro-4-aminopyridine. The existing protocols for mono-iodination can be adapted by modifying the stoichiometry of the iodinating agent to achieve di-iodination.[8][9]

Protocol 1: Synthesis of this compound

Rationale: This procedure utilizes Iodine Monochloride (ICl) as a potent electrophile for the iodination of the electron-rich pyridine ring. The reaction is driven by the activating effect of the C4-amino group. Acetic acid serves as a suitable polar solvent, and a slight excess of ICl ensures the di-iodination of the positions ortho to the amino group.

Reagents & Equipment:

-

2-chloro-4-aminopyridine

-

Iodine Monochloride (ICl)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Sodium Thiosulfate (Na₂S₂O₃), 10% solution

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Standard workup and purification apparatus (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

To a solution of 2-chloro-4-aminopyridine (1.0 equiv.) in glacial acetic acid, add Iodine Monochloride (2.2 equiv.) dropwise at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to 70 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, carefully pour the mixture into a beaker containing crushed ice and neutralize with a saturated solution of NaHCO₃ until effervescence ceases.

-

Quench any remaining iodine by adding 10% Na₂S₂O₃ solution until the dark color disappears.

-

Extract the aqueous layer with Ethyl Acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, Hexane/EtOAc gradient) to yield the title compound.

Regioselective Cross-Coupling Applications

The primary utility of this scaffold is its capacity for sequential, site-selective functionalization. The much greater reactivity of the C-I bonds compared to the C-Cl bond under typical palladium catalysis conditions is the cornerstone of this strategy.[10]

Workflow for Sequential Functionalization

The following diagram illustrates a logical workflow for creating a tri-substituted pyridine derivative, demonstrating the power of this building block.

Caption: Sequential functionalization workflow for this compound.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[11][12] When applied to this compound, the reaction will occur selectively at one of the iodo positions under mild conditions, leaving the second iodo and the chloro group untouched.

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst into the C-I bond, which has a lower bond dissociation energy than the C-Cl bond. This is the rate-determining step that governs the regioselectivity.[11]

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol 2: Regioselective Mono-Arylation via Suzuki-Miyaura Coupling

Reagents & Equipment:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.1 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)

-

Sodium Carbonate (Na₂CO₃), 2M aqueous solution (3.0 equiv.)

-

1,4-Dioxane and Water (4:1 mixture)

-

Standard reaction setup for inert atmosphere chemistry

Procedure:

-

In a Schlenk flask, combine this compound, the arylboronic acid, and Pd(PPh₃)₄.

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add the dioxane/water solvent mixture, followed by the 2M Na₂CO₃ solution via syringe.

-

Heat the mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC.

-

After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to isolate the mono-arylated product.

| Parameter | Typical Conditions for Selective Suzuki Coupling |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Ligand | PPh₃, dppf (often part of the catalyst complex) |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄ |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DME |

| Temperature | 70 - 100 °C |

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the pyridine ring and a terminal alkyne.[13][14] This reaction is exceptionally useful for introducing linear structural motifs. The regioselectivity mirrors that of the Suzuki coupling, with the C-I bonds reacting preferentially.

Protocol 3: Regioselective Mono-Alkynylation via Sonogashira Coupling

Rationale: This protocol uses a classic palladium/copper co-catalyst system.[14] The copper(I) salt acts as a co-catalyst, forming a copper(I) acetylide in situ, which then undergoes transmetalation with the palladium complex. An amine base is crucial, serving both as a base and often as a solvent.

Reagents & Equipment:

-

This compound (1.0 equiv.)

-

Terminal Alkyne (1.2 equiv.)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv.)

-

Copper(I) Iodide (CuI) (0.06 equiv.)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) as solvent and base

-

Standard reaction setup for inert atmosphere chemistry

Procedure:

-

To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill with nitrogen or argon three times.

-

Add the amine solvent (e.g., Et₃N), followed by the terminal alkyne.

-

Stir the reaction at room temperature to 50 °C for 2-8 hours. Monitor by TLC.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate, and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography.

| Parameter | Typical Conditions for Selective Sonogashira Coupling |

| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Co-catalyst | CuI |

| Base | Et₃N, DIPA, Piperidine |

| Solvent | THF, DMF, or the amine base itself |

| Temperature | 25 - 60 °C |

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[15][16][17][18] This reaction allows for the selective introduction of primary or secondary amines at the iodo-positions. The choice of ligand is critical for achieving high yields and accommodating a broad substrate scope.[19]

Protocol 4: Regioselective Mono-Amination via Buchwald-Hartwig Coupling

Rationale: This protocol employs a modern catalyst system using a bulky, electron-rich phosphine ligand (e.g., Xantphos) which promotes the reductive elimination step, leading to efficient product formation. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine coupling partner.[15]

Reagents & Equipment:

-

This compound (1.0 equiv.)

-

Amine (primary or secondary) (1.2 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.08 equiv.)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

-

Anhydrous Toluene or Dioxane

-

Standard reaction setup for inert atmosphere chemistry

Procedure:

-

In a glovebox or under a strong flow of inert gas, add NaOtBu to a Schlenk flask.

-

Add Pd₂(dba)₃, Xantphos, and this compound.

-

Add the anhydrous solvent, followed by the amine coupling partner.

-

Seal the flask and heat to 90-110 °C for 6-24 hours, monitoring by LC-MS.

-

Cool the reaction, quench with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography.

| Parameter | Typical Conditions for Selective Buchwald-Hartwig Amination |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Xantphos, BINAP, BrettPhos |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

| Temperature | 80 - 110 °C |

Conclusion

This compound is a pre-functionalized scaffold engineered for synthetic efficiency. Its predictable regioselectivity in palladium-catalyzed reactions allows for the rapid and controlled synthesis of complex, multi-substituted pyridines. The protocols and principles outlined in this guide provide a robust framework for researchers in medicinal chemistry and materials science to leverage this powerful building block in their synthetic endeavors, accelerating the discovery of novel and functional molecules.

References

- 1. This compound | CAS#:1171919-00-8 | Chemsrc [chemsrc.com]

- 2. This compound [myskinrecipes.com]

- 3. Page loading... [guidechem.com]

- 4. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]

- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. research.rug.nl [research.rug.nl]

- 18. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Application Note: Regioselective Suzuki-Miyaura Coupling of 2-Chloro-3,5-diiodopyridin-4-amine for the Synthesis of Novel Pyridine Scaffolds

Introduction

Highly substituted pyridine derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance under mild conditions.[4][5]

This application note provides a detailed guide to the Suzuki-Miyaura coupling reactions of 2-Chloro-3,5-diiodopyridin-4-amine, a versatile and highly functionalized building block.[1][2] The presence of three distinct halogen atoms (two iodides and one chloride) offers a unique opportunity for sequential and regioselective functionalization. This guide will explore the principles of regioselectivity, provide detailed experimental protocols for both mono- and di-arylation, and offer insights into reaction optimization and troubleshooting.

Part 1: The Chemistry - Mechanism and Principles of Regioselectivity

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[4][5] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle of the Suzuki-Miyaura Coupling

References

- 1. Page loading... [guidechem.com]

- 2. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. nobelprize.org [nobelprize.org]

Application Notes and Protocols for 2-Chloro-3,5-diiodopyridin-4-amine in Agrochemical Research

Introduction

The pyridine ring is a foundational scaffold in the development of novel agrochemicals, present in numerous commercial herbicides, fungicides, and insecticides.[1] Its unique electronic properties and versatile reactivity allow for the creation of a diverse array of bioactive molecules. Within this chemical class, halogenated pyridines serve as exceptionally valuable intermediates for the synthesis of complex agrochemical candidates. 2-Chloro-3,5-diiodopyridin-4-amine is a polysubstituted pyridine that offers multiple reaction sites for chemical modification, making it a highly attractive starting material for generating libraries of novel compounds for biological screening.

This guide provides detailed application notes and protocols for the utilization of this compound in an agrochemical research setting. It will cover its application as a synthetic scaffold and outline a strategic approach to the biological screening of its derivatives.

Physicochemical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1171919-00-8 | [2][3] |

| Molecular Formula | C₅H₃ClI₂N₂ | [2][3] |

| Molecular Weight | 380.35 g/mol | [2][3] |

| Melting Point | 158-159°C | [2] |

| LogP | 3.10760 | [2] |

The presence of multiple halogen atoms on the pyridine ring offers differential reactivity, which can be exploited for selective chemical modifications. The carbon-iodine bonds are generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond.[4] This allows for a stepwise and controlled diversification of the molecular structure.

Application Note 1: A Scaffold for the Synthesis of Novel Agrochemical Candidates

This compound is an ideal scaffold for the "Intermediate Derivatization Method" in agrochemical discovery. This approach leverages a common chemical intermediate to generate a library of structurally related compounds for biological evaluation. The reactivity of the chloro, iodo, and amine groups on the pyridine ring allows for a variety of chemical transformations to produce a diverse set of derivatives.

Key Reactive Sites and Potential Transformations:

-

Iodo Groups (Positions 3 and 5): These are the most reactive sites for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

-

Chloro Group (Position 2): While less reactive than the iodo groups, the chloro group can undergo Buchwald-Hartwig amination or serve as a coupling partner under more forcing cross-coupling conditions.[5] This site is often targeted in a second synthetic step after modification at the iodo positions.

-

Amine Group (Position 4): The amino group can be a site for acylation, alkylation, or diazotization followed by further functionalization, providing another avenue for structural diversification.

Hypothetical Synthetic Pathway

A plausible synthetic strategy would involve a sequential cross-coupling approach, first at the more reactive iodo positions, followed by modification at the chloro position. This is illustrated in the following hypothetical pathway to a novel class of potential agrochemicals.

Caption: Hypothetical synthetic workflow for generating a diverse library of compounds from this compound.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the regioselective Suzuki-Miyaura cross-coupling reaction at the more reactive iodo positions of this compound. This procedure is a foundational step in building molecular diversity from the starting scaffold.[4][6][7]

Materials:

-

This compound

-

Arylboronic acid (1.1 to 2.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)

-

Schlenk flask and magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1-2.2 equiv.), and the base (2.0-3.0 equiv.).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Add the palladium catalyst to the flask under a stream of inert gas.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-100°C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired arylated pyridine derivative.

Application Note 2: Strategy for Biological Screening of Derivatives

Once a library of derivatives has been synthesized from this compound, a systematic biological screening cascade is necessary to identify promising lead compounds. A tiered approach is often employed, starting with high-throughput screening (HTS) to identify initial "hits," followed by more detailed secondary and tertiary assays to characterize their biological activity and selectivity.

High-Throughput Screening (HTS)

The initial HTS should be designed to test the synthesized compounds against a panel of relevant agricultural pests, diseases, and weeds. Miniaturized assays, such as those conducted in 96- or 384-well plates, are ideal for this purpose as they conserve compound and reduce reagent costs.[8][9]

Potential HTS Assays:

-

Fungicidal Activity: In-vitro growth inhibition assays against a panel of economically important fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Phytophthora infestans).[10][11]

-

Insecticidal Activity: Assays targeting key insect pests (e.g., aphids, caterpillars, beetles) to assess for mortality or developmental effects.[12][13]

-

Herbicidal Activity: Whole-plant or seed germination assays against representative monocot and dicot weed species.

Dose-Response Analysis and Lead Optimization

Compounds that show significant activity in the initial HTS (e.g., >80% inhibition at a single concentration) should be advanced to dose-response studies to determine their potency (e.g., EC₅₀ or IC₅₀ values).[14][15] This quantitative data is crucial for establishing structure-activity relationships (SAR), which guide the next round of synthesis to optimize the lead compounds for improved activity, selectivity, and physicochemical properties.[16]

Caption: A typical workflow for the biological screening and optimization of novel agrochemical candidates.

Protocol 2: In-vitro Antifungal Screening Assay (Microtiter Plate)

This protocol describes a general method for a high-throughput in-vitro antifungal assay using a 96-well microtiter plate format.[17][18][19] This assay is suitable for the primary screening of a compound library against filamentous fungi.

Materials:

-

Synthesized pyridine derivatives dissolved in DMSO (10 mg/mL stock solutions)

-

Positive control fungicide (e.g., Azoxystrobin, Tebuconazole)

-

96-well sterile, flat-bottom microtiter plates

-

Fungal culture (e.g., Botrytis cinerea) grown on potato dextrose agar (PDA)

-

Liquid growth medium (e.g., Potato Dextrose Broth, PDB)

-

Sterile water

-

Hemocytometer or spectrophotometer for spore counting

-

Microplate reader

Procedure:

-

Inoculum Preparation:

-

Flood a 7-10 day old fungal culture on a PDA plate with sterile water containing 0.05% Tween 20.

-

Gently scrape the surface with a sterile loop to release the spores.

-

Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the spore concentration to 1 x 10⁵ spores/mL in PDB using a hemocytometer.

-

-

Assay Plate Preparation:

-

Add 198 µL of the spore suspension to each well of a 96-well plate.

-

Add 2 µL of the 10 mg/mL compound stock solution in DMSO to the appropriate wells to achieve a final test concentration of 100 µg/mL.

-

Include wells for a positive control (known fungicide) and a negative control (2 µL of DMSO).

-

-

Incubation and Reading:

-

Incubate the plates at 20-25°C for 48-72 hours, or until the negative control wells show sufficient fungal growth.

-

Measure the optical density (OD) at 600 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition of fungal growth for each compound using the following formula: % Inhibition = 100 * [1 - (OD_compound - OD_blank) / (OD_control - OD_blank)]

-

Compounds showing significant inhibition can then be selected for dose-response analysis.

-

Hypothetical Screening Data

| Compound | Concentration (µg/mL) | % Inhibition of Botrytis cinerea |

| Control (DMSO) | N/A | 0 |

| Positive Control | 10 | 98 |

| Derivative 1 | 100 | 15 |

| Derivative 2 | 100 | 92 |

| Derivative 3 | 100 | 88 |

| Derivative 4 | 100 | 5 |

Based on this hypothetical data, Derivatives 2 and 3 would be selected for further dose-response testing to determine their EC₅₀ values.

References

- 1. researchgate.net [researchgate.net]

- 2. Factory supply 2-Chloro-3,5-diiodo-4-pyridinamine 1171919-00-8 with sufficient production capacity [whsysbio.net]

- 3. 1171919-00-8 | this compound - Moldb [moldb.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. High-Throughput Screening Assays to Identify Plant Natural Products with Antifungal Properties Against Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. A Dose–Response Analysis of Rice Yield to Agrochemical Use in Ghana [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. A 96 Well Microtiter Plate-based Method for Monitoring Formation and Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Chloro-3,5-diiodopyridin-4-amine: An Essential Building Block for Pharmaceutical and Agrochemical Research

Abstract

This application note provides a comprehensive and detailed experimental protocol for the synthesis of 2-Chloro-3,5-diiodopyridin-4-amine, a crucial heterocyclic intermediate. This compound serves as a versatile building block in the development of novel pharmaceuticals, particularly kinase inhibitors for cancer therapy, and in the synthesis of advanced agrochemicals.[1] The protocol herein describes a robust and reproducible method for the di-iodination of 2-chloropyridin-4-amine, detailing the reaction mechanism, safety precautions, and purification techniques. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

Halogenated pyridines are a cornerstone of modern medicinal and agricultural chemistry, with their unique electronic properties enabling a wide range of chemical transformations and biological activities. This compound (CAS No. 1171919-00-8) is a highly functionalized pyridine derivative that has garnered significant interest as a key intermediate in the synthesis of complex molecular architectures.[1][2] The presence of a chlorine atom and two iodine atoms on the pyridine ring, in conjunction with an amino group, provides multiple reactive sites for further chemical modification, such as cross-coupling reactions.[1] This strategic arrangement of functional groups makes it an invaluable precursor for the synthesis of targeted therapeutics and specialized agrochemicals.[1]

This document outlines a detailed procedure for the synthesis of this compound, starting from the readily available 2-chloropyridin-4-amine. The described method is based on an electrophilic aromatic substitution reaction using iodine monochloride as the iodinating agent.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from 2-chloropyridin-4-amine proceeds via a sequential electrophilic aromatic substitution. The amino group at the 4-position is a strong activating group, directing the incoming electrophiles (iodine) to the ortho and para positions. In this case, the positions ortho to the amino group (positions 3 and 5) are targeted for iodination.

The reaction is typically carried out in an acidic medium, such as acetic acid, which facilitates the generation of the potent electrophilic iodinating species from iodine monochloride. Sodium acetate is often added as a buffer to modulate the acidity of the reaction mixture. This is crucial because while the reaction requires an acidic environment, excessively strong acidity can lead to the protonation of the starting aminopyridine, deactivating the ring towards electrophilic substitution and potentially leading to undesired side reactions.

The di-iodination is achieved by using a stoichiometric excess of the iodinating agent and controlling the reaction temperature and time to drive the reaction to completion.

Experimental Protocol

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| 2-chloropyridin-4-amine | 98% purity |

| Iodine monochloride (ICl) | 1.0 M solution in dichloromethane or solid |

| Glacial Acetic Acid | ACS grade |

| Sodium Acetate (NaOAc) | Anhydrous, 99% purity |

| Ethyl Acetate (EtOAc) | ACS grade |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | |

| Brine (saturated NaCl solution) | |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | |

| Silica Gel | 230-400 mesh for column chromatography |

| Round-bottom flask with reflux condenser and magnetic stirrer | |

| Heating mantle | |

| Separatory funnel | |

| Rotary evaporator | |

| Thin Layer Chromatography (TLC) plates | Silica gel coated |

| Fume hood | |

| Personal Protective Equipment (PPE) | Safety goggles, lab coat, chemical-resistant gloves |

Safety Precautions

Iodine monochloride is a corrosive and toxic substance that reacts with water to produce toxic fumes. [3][4][5] It can cause severe burns to the skin and eyes.[3] This entire procedure must be conducted in a well-ventilated fume hood.[4][6] Appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves, must be worn at all times.[3][7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3]

Step-by-Step Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyridin-4-amine (5.0 g, 38.9 mmol) and anhydrous sodium acetate (9.5 g, 116.7 mmol).

-

Addition of Solvent: To the flask, add 100 mL of glacial acetic acid. Stir the mixture at room temperature until the solids are partially dissolved.

-

Addition of Iodinating Agent: In the fume hood, carefully add iodine monochloride (15.8 g, 97.2 mmol, 2.5 equivalents) to the reaction mixture in portions over 15-20 minutes. A slight exotherm may be observed.

-

Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature with stirring for 4-6 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the di-iodinated product should appear.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into 300 mL of ice-water with stirring.

-

Neutralize the acidic solution by the slow and portion-wise addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

The crude product will precipitate out of the solution. If an oily residue forms, add ethyl acetate to dissolve it.

-

-

Extraction:

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash sequentially with 100 mL of saturated sodium thiosulfate solution (to quench any remaining iodine), 100 mL of water, and 100 mL of brine.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel. A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate is recommended.

-

Alternatively, recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane can be employed to yield the pure this compound.

-

Results and Characterization

The successful synthesis of this compound should yield a solid product. The expected physical and spectral data are summarized below.

| Property | Value |

| CAS Number | 1171919-00-8 |

| Molecular Formula | C₅H₃ClI₂N₂ |

| Molecular Weight | 380.35 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 158-159 °C[1] |

Expected Characterization Data:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the 6-position of the pyridine ring. The chemical shift will be downfield due to the deshielding effect of the adjacent nitrogen and halogen atoms. The amine protons will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbons of the pyridine ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the product.

Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Discussion

The described protocol provides a reliable method for the synthesis of this compound. The yield and purity of the final product are dependent on several factors, including the quality of the starting materials, precise control of the reaction temperature, and efficient purification. The use of sodium acetate as a buffer is a critical parameter to prevent the deactivation of the aromatic ring and to favor the desired di-iodination.